2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a synthetic, highly potent and selective inhibitor of the enzyme Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated alpha-linked L-amino dipeptidase (NAALADase) [, , ]. This enzyme is responsible for the hydrolysis of N-acetylaspartylglutamate (NAAG), a neuropeptide involved in regulating glutamate levels in the nervous system [, , ]. GCPII is also highly expressed in prostate cancer cells and tumor neovasculature, making it a target for cancer diagnosis and therapy [, , ]. 2-PMPA serves as a valuable research tool in understanding the role of GCPII in various neurological diseases, cancer, and tumor development.
2-PMPA is classified as a phosphonic acid derivative. Its chemical structure includes two carboxylic acid groups and a phosphonomethyl group, which contributes to its biological activity. The compound's IUPAC name reflects its structural components: 2-(phosphonomethyl)pentanedioic acid.
The synthesis of 2-PMPA can be achieved through several methods, primarily involving the resolution of racemic intermediates and subsequent oxidation steps. A notable method involves:
The molecular structure of 2-(phosphonomethyl)pentanedioic acid includes:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography are typically employed to confirm the structure and purity of synthesized compounds .
2-PMPA participates in various chemical reactions primarily due to its reactive phosphonic and carboxylic groups. Key reactions include:
The mechanism by which 2-PMPA exerts its biological effects involves:
The applications of 2-(phosphonomethyl)pentanedioic acid are primarily in pharmacology and medicinal chemistry:
2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a structurally unique molecule characterized by a C5 dicarboxylate backbone with a phosphonomethyl group at the C2 position. Its molecular formula is C6H11O7P, with a molecular weight of 226.12 g/mol and a CAS registry number of 173039-10-6 [5] [6]. The compound features four acidic functional groups: two carboxylates (α- and γ-positions of the glutarate chain) and one phosphonate, resulting in high polarity (calculated log P = -1.14) and zwitterionic character at physiological pH [1] [7]. This multi-anionic nature dictates its physicochemical behavior, including high water solubility (>28 mg/mL) and poor membrane permeability [5]. The phosphonate group serves as a potent zinc-chelating moiety, which is critical for its enzymatic inhibition mechanism, while the glutarate moiety mimics the glutamate substrate of its target enzyme [1] [3].
Table 1: Physicochemical Properties of 2-PMPA
Property | Value |
---|---|
Molecular Formula | C6H11O7P |
Molecular Weight | 226.12 g/mol |
CAS Number | 173039-10-6 |
Ionization State | Tetra-anionic at pH 7.4 |
Water Solubility | ≥28 mg/mL (123.83 mM) |
Calculated log P | -1.14 |
pKa (estimated) | pKa1 ~1.5 (phosphonate), pKa2~2.8 (γ-carboxyl), pKa3~4.2 (α-carboxyl), pKa4~8.5 (phosphonate) |
2-PMPA was first reported in 1996 as part of a systematic effort to develop potent inhibitors of glutamate carboxypeptidase II (GCPII), also known as NAALADase (N-acetylated α-linked acidic dipeptidase) [2] [8]. Its discovery emerged from structure-activity relationship (SAR) studies focusing on phosphinate transition-state analogs of glutamate. 2-PMPA demonstrated unprecedented potency against GCPII, exhibiting an IC50 of 300 pM in enzymatic assays, which represented a 1000-fold improvement over earlier inhibitors like 2-(phosphonoethyl)pentanedioic acid (2-PEPA) [1] [9]. This potency arises from optimal interaction with the GCPII active site: The phosphonate group chelates the catalytic zinc ions, while the pentanedioic acid backbone occupies the S1' glutamate-binding pocket [3] [7]. Importantly, 2-PMPA showed exceptional selectivity, with no significant activity against over 100 other receptors, ion channels, transporters, or enzymes, including various glutamatergic targets like NMDA, AMPA, and metabotropic glutamate receptors [2] [8].
2-PMPA occupies a unique niche in medicinal chemistry as a benchmark compound that bridges phosphonate-based enzyme inhibition with neuropharmacological applications. Phosphonates are bioisosteres of phosphates and carboxylates, providing metabolic stability and high-affinity metal chelation, but they suffer from poor bioavailability due to their permanent negative charge [1] [9]. 2-PMPA exemplifies these challenges and opportunities. Its phosphonate group enables picomolar inhibition of GCPII, a key regulator of synaptic glutamate. By inhibiting the hydrolysis of the neuropeptide N-acetyl-aspartyl-glutamate (NAAG), 2-PMPA simultaneously reduces glutamate release and increases NAAG-mediated activation of presynaptic mGluR3 receptors, providing dual modulation of excitatory neurotransmission [3] [8]. This mechanism has made 2-PMPA an indispensable research tool for validating GCPII as a therapeutic target across neurological, psychiatric, and oncological conditions, driving extensive prodrug development efforts to overcome its pharmacokinetic limitations [1] [7] [9].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: